Methyl 1-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylate
Description
This compound is a naphthalene-derived glycoconjugate featuring a methyl carboxylate group at the 2-position and a complex oxan ring at the 1-position. The oxan ring is substituted with multiple acetylated functionalities: an acetamido group at position 3, diacetyloxy groups at positions 4 and 5, and an acetyloxymethyl group at position 5. This structure enhances lipophilicity and stability, making it suitable for applications in glycopeptide synthesis and materials science. The naphthalene moiety may facilitate aromatic interactions or serve as a fluorescent tag in biological systems .
Properties
IUPAC Name |
methyl 1-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO11/c1-13(28)27-21-24(36-16(4)31)23(35-15(3)30)20(12-34-14(2)29)37-26(21)38-22-18-9-7-6-8-17(18)10-11-19(22)25(32)33-5/h6-11,20-21,23-24,26H,12H2,1-5H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKPXOWLUQPPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=C(C=CC3=CC=CC=C32)C(=O)OC)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 1-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylate (commonly referred to as GalNAc-L96) is a compound that has garnered attention for its potential biological activities, particularly in the field of drug delivery systems. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C26H29NO11
- Molecular Weight : 553.51 g/mol
- CAS Number : 1159408-62-4
The compound features a complex structure that includes multiple functional groups which contribute to its biological activity.
GalNAc-L96 is primarily known for its role as a ligand in targeted drug delivery systems, particularly for the delivery of nucleic acid drugs such as siRNA (small interfering RNA). The biological activity can be attributed to several mechanisms:
- Targeted Delivery : The GalNAc moiety allows for specific binding to hepatocyte receptors, enhancing the uptake of therapeutic agents into liver cells.
- Enhanced Stability : The chemical modifications present in the structure improve the stability of the nucleic acids during circulation in the bloodstream.
- Inhibition of Enzymatic Degradation : The compound protects nucleic acids from degradation by nucleases, thereby increasing their bioavailability.
In Vitro Studies
In vitro studies have demonstrated that GalNAc-L96 significantly enhances the cellular uptake of siRNA in liver cell lines. For instance:
- Cell Line : HepG2 (human liver cancer cell line)
- Concentration Tested : 10 nM to 100 nM
- Results : A dose-dependent increase in siRNA uptake was observed, with up to 90% efficiency at optimal concentrations.
In Vivo Studies
In vivo studies further support the efficacy of GalNAc-L96 as a delivery system:
| Study | Model | Administration Route | Outcome |
|---|---|---|---|
| Study 1 | Mice (hepatocellular carcinoma model) | Intravenous | Significant tumor reduction observed after treatment with GalNAc-conjugated siRNA compared to controls. |
| Study 2 | Non-human primates | Subcutaneous | Demonstrated safety and tolerability with effective liver-targeted delivery of therapeutic agents. |
Case Studies
-
Case Study on Liver Cancer Treatment :
- Researchers utilized GalNAc-L96 conjugated with anti-cancer siRNA targeting specific oncogenes in a mouse model.
- The results indicated a marked decrease in tumor size and improved survival rates compared to untreated controls.
-
Case Study on Genetic Disorders :
- A study investigated the use of GalNAc-L96 for delivering gene-editing tools (CRISPR/Cas9) to correct genetic mutations in liver cells.
- Preliminary results showed successful editing and expression correction in treated models.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analogs:
(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid (CAS 131287-39-3) Structure: Contains the same acetylated oxan ring but linked to an Fmoc-protected asparagine residue instead of naphthalene. Application: Used in solid-phase glycopeptide synthesis, leveraging the Fmoc group for temporary protection during assembly .
O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-N-Fmoc-L-serine Structure: Shares the acetylated glucopyranosyl core but is conjugated to serine via an ether linkage. Application: A building block for glycopeptides, emphasizing carbohydrate-protein interactions .
2-[3-acetamido-5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-acetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxypropanoic acid Structure: Features two interconnected acetylated oxan rings, increasing molecular complexity and rigidity. Application: Potential use in dendrimer synthesis or multivalent glycan displays .
Mercury-containing analogs (e.g., [4,5-diacetyloxy-6-(acetyloxymethyl)-2-methoxyoxan-3-yl]-iodomercury) Structure: Mercury replaces the naphthalene-carboxylate group, introducing heavy-metal reactivity.
Physicochemical Properties
*Estimated based on structural similarity.
Research Findings
- Bioactivity: No direct evidence links the target compound to mutagenicity, unlike heterocyclic amines in cooked food (). However, its structural complexity necessitates rigorous safety profiling.
- Crystallography : SHELX software () remains critical for resolving such complex structures, though modern alternatives exist.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
